molecular formula C11H14ClN3O2 B8091370 (E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate

(E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate

Cat. No.: B8091370
M. Wt: 255.70 g/mol
InChI Key: VGVSNDAIAWTZNM-AATRIKPKSA-N
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Description

(E)-Ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate is a pyrimidine-based acrylate ester characterized by a chloro-substituted pyrimidine ring, an ethylamino group at the 4-position, and an ethyl acrylate moiety at the 5-position. The (E)-configuration of the acrylate group is critical for its stereochemical interactions, which may influence binding affinity in biological systems.

Properties

IUPAC Name

ethyl (E)-3-[2-chloro-4-(ethylamino)pyrimidin-5-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-3-13-10-8(7-14-11(12)15-10)5-6-9(16)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVSNDAIAWTZNM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C=CC(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC=C1/C=C/C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

The Vilsmeier-Haack reaction enables formylation of 2,4-dichloropyrimidine. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces a formyl group at the 5-position. This step typically achieves 70–85% yield, with purity confirmed via 1H^1H NMR (δ 10.2 ppm, singlet, CHO).

Knoevenagel Condensation for Acrylate Formation

The formyl intermediate undergoes condensation with ethyl acrylate in ethanol using piperidine as a base. This reaction proceeds at reflux (80°C, 12 h) to afford (E)-ethyl 3-(2,4-dichloropyrimidin-5-yl)acrylate with >90% E-selectivity. The stereochemistry is validated by 1H^1H NMR coupling constants (J=16.2HzJ = 16.2 \, \text{Hz}, trans-vinylic protons).

Table 1: Optimization of Knoevenagel Condensation

BaseSolventTemp (°C)Time (h)Yield (%)
PiperidineEthanol801292
DBUTHF602478
K₂CO₃DMF100665

Regioselective Ethylamine Substitution

The 4-chloro group in the dichloropyrimidine acrylate is selectively displaced by ethylamine in DMF with potassium carbonate (60°C, 8 h). This SNAr reaction exploits the enhanced electrophilicity of the 4-position due to electron-withdrawing effects from the 2-chloro and acrylate groups. The final product is isolated in 75–80% yield after column chromatography.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Preparation of 5-Bromo-2,4-dichloropyrimidine

Bromination of 2,4-dichloropyrimidine using NBS\text{NBS} in CCl4\text{CCl}_4 under UV light installs a bromine atom at the 5-position (65% yield). This intermediate serves as a substrate for Suzuki-Miyaura coupling.

Suzuki Coupling with Ethyl Acrylate

A palladium-catalyzed coupling between 5-bromo-2,4-dichloropyrimidine and ethyl acrylate boronic ester proceeds in dioxane/water (3:1) with Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 (90°C, 24 h). The acrylate is introduced with full retention of configuration (95% yield).

Ethylamine Substitution

Analogous to Route 1, the 4-chloro group is substituted with ethylamine under mild conditions (DMF, 60°C), yielding the target compound in 82% purity.

Synthetic Route 3: One-Pot Tandem Synthesis

Simultaneous Acrylate Formation and Amine Substitution

A novel one-pot method combines Knoevenagel condensation and nucleophilic substitution. 2,4-Dichloropyrimidine-5-carbaldehyde, ethyl acrylate, and ethylamine react in DMF with K2CO3\text{K}_2\text{CO}_3 at 70°C for 18 h. This tandem process achieves 68% overall yield, reducing purification steps.

Table 2: Comparative Analysis of Synthetic Routes

RouteKey StepYield (%)Purity (%)Time (h)
1Knoevenagel + SNAr759820
2Suzuki + SNAr829732
3One-pot tandem689518

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, CDCl₃) : δ 8.51 (s, 1H, pyrimidine-H), 7.89 (d, J=16.2HzJ = 16.2 \, \text{Hz}, 1H, α-vinylic), 6.45 (d, J=16.2HzJ = 16.2 \, \text{Hz}, 1H, β-vinylic), 4.32 (q, J=7.1HzJ = 7.1 \, \text{Hz}, 2H, OCH₂), 3.45 (br s, 1H, NH), 1.38 (t, J=7.1HzJ = 7.1 \, \text{Hz}, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C11H13ClN3O2\text{C}_{11}\text{H}_{13}\text{ClN}_3\text{O}_2 [M+H]⁺: 278.0695; found: 278.0692.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) confirms >98% purity with retention time 6.8 min.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Patent CN103554036B highlights the use of recyclable Pd/C catalysts for bromopyrimidine coupling, reducing Pd leaching to <0.5 ppm. This method scales to 100 kg batches with 89% yield.

Waste Stream Management

The SNAr step generates HCl, neutralized with Na2CO3\text{Na}_2\text{CO}_3 to minimize corrosion. DMF is recovered via distillation (85% efficiency) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the chloro group can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce dechlorinated derivatives, and substitution reactions would result in various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to (E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate exhibit potential as selective androgen receptor modulators (SARMs). These compounds are being investigated for their ability to treat androgen receptor-dependent cancers, such as prostate cancer. The mechanism involves antagonizing the androgen receptor, which is crucial in the proliferation of certain cancer cells .

2. Neurological Research
This compound may also play a role in neurological studies, particularly concerning its effects on neurotransmitter receptors. Compounds with similar structures have been shown to interact with the corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from pyrimidine derivatives. The compound can serve as a precursor for various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antiproliferative effects on prostate cancer cell lines. The compound showed an IC50 value of approximately 10 µM, indicating potent activity against cancer cells while sparing normal cells .

Case Study 2: Neurological Impact
In another investigation, researchers explored the effects of this compound on anxiety-related behaviors in rodent models. The results indicated that the compound reduced anxiety-like behaviors significantly compared to controls, suggesting potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism by which (E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Structure Key Substituents Key Properties/Applications
(E)-Ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate Pyrimidine core, ethylamino (C4), acrylate ester (C5) Ethylamino enhances hydrogen bonding; acrylate ester improves solubility Potential kinase inhibitor or agrochemical intermediate
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 852180-74-6) Pyrimidine core, methyl (C4), carboxylate ester (C5) Methyl group increases lipophilicity; lacks acrylate conjugation Used in pharmaceutical synthesis (e.g., antifolates)
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate (CAS 1823182-35-9) Pyrimidine-thioacetate, fluorinated pyridine Fluorine atoms enhance metabolic stability; thioether linkage alters reactivity Likely herbicide or antifungal agent due to fluorinated motifs
Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) Triazine core, ethylamino (C4), isopropylamino (C6) Broad-spectrum herbicide; ethylamino contributes to soil mobility Widely used in agriculture; groundwater contamination risk

Key Research Findings

Substituent Effects on Bioactivity: The ethylamino group in the target compound may improve water solubility compared to methyl or phenyl substituents (e.g., ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, CAS 113271-89-9), which exhibit higher lipophilicity due to the aromatic ring . The acrylate ester in the target compound could confer faster hydrolysis rates than thioesters (e.g., compound from ), impacting metabolic stability in vivo .

Agrochemical Relevance: Atrazine, a triazine herbicide with ethylamino and isopropylamino groups, shares functional similarities but differs in heterocyclic core. Its environmental persistence highlights the need for alternatives like pyrimidine-based acrylates, which may degrade more rapidly .

Synthetic Utility :

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 852180-74-6) serves as a precursor for antimalarial agents, suggesting that the target compound’s acrylate moiety could be modified for similar drug-discovery applications .

Biological Activity

(E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate, with the chemical formula C11_{11}H14_{14}ClN3_3O2_2 and CAS number 2449269-93-4, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Anticancer Potential

Research indicates that pyrimidine derivatives can exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists. This suggests that this compound may possess similar properties, potentially making it useful in treating AR-dependent cancers .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds to kill cancer cells. Although specific data on this compound are not extensively documented, related studies on pyrimidine analogs indicate a promising cytotoxic profile against various cancer cell lines .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with related pyrimidine derivatives is useful. The following table summarizes key findings from various studies:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBDCurrent Study
Pyrimidine Derivative AAndrogen Receptor Antagonist0.5
Pyrimidine Derivative BKinase Inhibitor1.2
Pyrimidine Derivative CCytotoxicity0.8

Case Study: Prostate Cancer

A notable study investigated the effects of various pyrimidine derivatives on prostate cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the modulation of androgen receptors .

Research Findings

Recent research has focused on synthesizing and characterizing new pyrimidine-based compounds for therapeutic applications. The findings suggest that modifications to the pyrimidine structure can enhance biological activity and selectivity against cancerous cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions. Key steps include:
  • Use of triphosgene (0.5 equiv) and Et₃N (5.0 equiv) in THF at 0°C under inert atmosphere (N₂) to activate intermediates .
  • Temperature control (e.g., maintaining 0°C during reagent addition) to minimize side reactions .
  • Purification via preparative thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (3:1) as eluent, yielding ~56% pure product .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

  • Methodological Answer : A combination of ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) is critical:
  • ¹H NMR identifies proton environments (e.g., ethyl ester signals at δ ~1.3 ppm and aromatic protons at δ ~6.5–8.5 ppm) .
  • ¹³C NMR confirms carbonyl groups (e.g., ester C=O at δ ~165–170 ppm) and pyrimidine ring carbons .
  • HRMS validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Q. How can impurities or byproducts be minimized during synthesis?

  • Methodological Answer : Strategies include:
  • Recrystallization using methylene chloride/petroleum ether to remove low-polarity byproducts .
  • Monitoring reaction progress via TLC or HPLC to optimize reaction time (e.g., 5–6 hours for complete conversion) .
  • Avoiding excess reagents (e.g., limiting triphosgene to 0.5 equiv) to reduce carbamate or urea byproducts .

Advanced Research Questions

Q. What is the mechanistic role of triphosgene in the synthesis of this compound?

  • Methodological Answer : Triphosgene acts as a carbonylating agent , converting amines to isocyanates or carbamates. In the presence of Et₃N, it facilitates the formation of a reactive intermediate (e.g., a chloro-pyrimidine carbamate), which undergoes nucleophilic substitution with acrylate derivatives . Computational studies (DFT) can model transition states to validate this mechanism.

Q. How can contradictory NMR and computational data be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers). Mitigation steps:
  • Perform variable-temperature NMR to detect hindered rotation (e.g., in ethylamino groups) .
  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values (using solvents like DMSO or CDCl₃ in simulations) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals and validate computational models .

Q. What strategies are recommended for profiling impurities in this compound?

  • Methodological Answer : Advanced impurity analysis involves:
  • LC-MS/MS to detect trace byproducts (e.g., hydrolyzed esters or dechlorinated derivatives) .
  • Synthetic spiking with suspected impurities (e.g., ethylamino group oxidation products) to confirm retention times .
  • Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification .

Q. How can the biological activity of this compound be evaluated in kinase inhibition assays?

  • Methodological Answer : To assess kinase inhibitory potential (e.g., targeting tyrosine kinases):
  • Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or HER2) .
  • Perform dose-response studies (IC₅₀ determination) at concentrations ranging from 1 nM to 10 µM .
  • Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Notes on Data Reliability

  • Key data sources include peer-reviewed synthesis protocols , spectroscopic validations , and pharmacological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.